2-Sulfobenzoic acid
Overview
Description
2-Sulfobenzoic acid is an organic compound with the molecular formula C₇H₆O₅S. It is a derivative of benzoic acid where a sulfonic acid group is attached to the benzene ring at the ortho position relative to the carboxylic acid group. This compound is known for its strong acidic properties and is soluble in both water and organic solvents. It has a pKa value of 1.68, indicating its high acidity .
Mechanism of Action
Target of Action
2-Sulfobenzoic acid is an organic compound . . It’s often used as a chemical reagent, such as a catalyst or medium in organic synthesis reactions .
Mode of Action
The exact mode of action of this compound is not well-documented. It’s known that it has some special properties. It’s a strong acid compound, soluble in water and organic solvents . It can react with bases to form corresponding salts .
Biochemical Pathways
It’s known that it can be hydrolyzed in hot water .
Result of Action
It’s known that it’s used in organic synthesis reactions , which suggests it may participate in various chemical transformations.
Action Environment
It’s known that it should be properly stored and handled, avoiding contact with strong oxidizers, exposure to high temperatures or fire sources to prevent fire or explosion . It’s also known that it’s a substance with irritant properties, which may cause irritation to the eyes, skin, and respiratory tract .
Biochemical Analysis
Biochemical Properties
2-Sulfobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in sulfonation reactions. Sulfonation is a biochemical process where a sulfonic acid group is transferred to a substrate molecule, often mediated by sulfotransferase enzymes. This compound can act as a substrate for these enzymes, facilitating the transfer of the sulfonic acid group to other molecules. This interaction is crucial for the metabolism and detoxification of various compounds in the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of certain signaling pathways that are regulated by sulfonation. For example, the sulfonation of hormones and neurotransmitters can modulate their activity and stability, thereby influencing cell function. Additionally, this compound can impact gene expression by altering the activity of transcription factors that are sensitive to sulfonation. This can lead to changes in the expression of genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. One of the primary mechanisms is the binding of this compound to sulfotransferase enzymes, which facilitates the transfer of the sulfonic acid group to target molecules. This binding interaction is essential for the enzyme’s catalytic activity and the subsequent biochemical reactions. Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. This modulation of enzyme activity can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to a decrease in its effectiveness in biochemical reactions. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a modulator of enzyme activity and cell signaling pathways, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Studies have shown that there is a threshold dose beyond which the adverse effects become significant, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfonation and detoxification. It interacts with enzymes such as sulfotransferases, which facilitate the transfer of the sulfonic acid group to various substrates. This interaction is crucial for the metabolism of drugs, hormones, and other endogenous compounds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can also be influenced by its interactions with binding proteins, which can affect its bioavailability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It is often localized in cellular compartments where sulfonation reactions occur, such as the endoplasmic reticulum and the cytoplasm. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific organelles. This localization is essential for its role in modulating enzyme activity and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Sulfobenzoic acid can be synthesized through the sulfonation of benzoic acid. The process involves the reaction of benzoic acid with concentrated sulfuric acid to form benzoic acid sulfonic acid, which is then hydrolyzed to yield this compound. The reaction conditions typically involve heating the mixture to facilitate the sulfonation reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is carefully controlled to prevent over-sulfonation and to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
2-Sulfobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: This compound has an additional hydroxyl group, which enhances its solubility and reactivity in certain reactions.
Benzenesulfonic acid: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.
Sulfanilic acid: Contains an amino group instead of a carboxylic acid group, leading to different reactivity and applications.
Uniqueness
2-Sulfobenzoic acid is unique due to the presence of both a carboxylic acid and a sulfonic acid group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-sulfobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPRRFPMMJQXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22895-07-4 (di-ammonium salt), 6939-89-5 (mono-ammonium salt) | |
Record name | 2-Sulfobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6060894 | |
Record name | Benzoic acid, 2-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632-25-7, 30553-06-1 | |
Record name | 2-Sulfobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Sulfobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030553061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-sulfo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sulphobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-SULFOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9W37198EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-sulfobenzoic acid?
A1: this compound has the molecular formula C₇H₆O₅S and a molecular weight of 202.18 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts do not delve into specific spectroscopic details, several analytical techniques are mentioned for characterization. These include:* Gas chromatography-mass spectrometry (GC-MS): Used to identify this compound as a stable photolysis product of dibenzothiophene in crude oil. []* High-performance liquid chromatography (HPLC): Employed to quantify this compound alongside other compounds in studies on thiomersal degradation [] and saccharin stability. []* Infrared (IR) spectroscopy: Utilized to characterize metal complexes incorporating this compound as a ligand. [, , ]
Q3: How stable is this compound in different dairy products?
A3: Research indicates that saccharin, synthesized from this compound, remains stable in dairy products like burfi, kalakand, and flavored milk, even after 7 days of storage. HPLC analysis showed no degradation of saccharin into this compound during storage. []
Q4: How does this compound enhance the catalytic activity of palladium complexes in sulfide oxidation?
A5: A study demonstrated that this compound, when added to a catalytic system containing a palladium(II) complex, promotes the oxidation of methyl phenyl sulfide. While the exact mechanism remains unclear, the presence of this compound significantly boosts the conversion rate of the sulfide. []
Q5: How do structural modifications of benzothiophene affect its photochemical degradation pathway?
A7: Studies on the photochemical degradation of benzothiophenes reveal that the position and number of methyl substituents influence the degradation products. While this compound is a common end product, 3-methylbenzothiophenes yield additional products, potentially including sulfenobenzoic acid. []
Q6: What is the environmental fate of dibenzothiophene in crude oil spills?
A8: Research indicates that dibenzothiophene in crude oil undergoes photochemical degradation in aqueous environments. The final product of this degradation process is this compound, which forms after a series of oxidation and ring-opening reactions. []
Q7: How does the presence of this compound in the environment correlate with atmospheric pollution?
A9: A study in urban Beijing found that this compound, present in ambient fine particulate matter (PM2.5), shows a significant correlation with ozone and aerosol liquid water content. This suggests that this compound can potentially form in the atmosphere through aqueous-phase oxidation processes, linking its presence to air pollution. []
Q8: How is saccharin quantified and its stability assessed in food products?
A10: A solid-phase extraction method, coupled with HPLC, has been standardized for isolating and quantifying saccharin in dairy products. This method enables the detection of both saccharin and its potential degradation product, this compound, allowing for a comprehensive stability assessment. []
Q9: How can operando ATR-FTIR spectroscopy be used to understand the degradation of additives in batteries?
A11: Operando attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectroscopy has proven to be a powerful tool for investigating the degradation mechanisms of battery additives like this compound anhydride. This technique allows researchers to track the ring-opening reactions of the anhydride upon electrochemical reduction on the anode surface in real-time, providing valuable insights into the additive's behavior within the battery. []
Q10: How is this compound anhydride utilized in the synthesis of polymers?
A12: this compound anhydride is a versatile reagent in polymer chemistry:* Sulfonation of polymers: It readily reacts with hydroxyl groups in polymers like poly(2-hydroxyethyl methacrylate) and poly(2-hydroxyethyl acrylate), introducing sulfonic acid functionalities. This approach is useful for creating amphiphilic block copolymers with applications in emulsion polymerization. [] * Synthesis of sulfonated polysulfones: this compound anhydride can be used to directly sulfophenylate polysulfones via lithiation, leading to the formation of proton-conducting materials for fuel cell membranes. []* Synthesis of anionic ATRP macroinitiators: It allows for the creation of anionic macroinitiators from poly(2-hydroxyethyl methacrylate) precursors, which can be further employed in atom transfer radical polymerization (ATRP) for synthesizing various polymer architectures. []
Q11: Can phosphonic acid units be considered as an alternative to sulfonic acid units in proton exchange membranes?
A13: While sulfonic acid units are widely used in proton exchange membranes (PEMs), their susceptibility to desulfonation at high temperatures poses a challenge. Phosphonic acid units, known for their higher hydrothermal stability, are being explored as potential alternatives. Research shows that incorporating phosphonic acid units onto polysulfone backbones via lithiation chemistry can yield membranes with promising proton conductivity and water uptake properties. []
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